

Quantifying Aβ Plaque Load Using Cranad 2 Imaging: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cranad 2 is a near-infrared (NIR) fluorescent probe specifically designed for the detection and quantification of amyloid-beta (A β) plaques, a hallmark of Alzheimer's disease.[1][2] This curcumin-based molecule exhibits a significant increase in fluorescence quantum yield and a blue shift in its emission spectrum upon binding to A β aggregates.[1][3] Its ability to cross the blood-brain barrier makes it a valuable tool for both in vivo and ex vivo imaging of A β plaques in animal models of Alzheimer's disease.[1][2][3] These application notes provide detailed protocols for the use of **Cranad 2** in quantifying A β plaque load, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **Cranad 2** for easy reference.

Table 1: Photophysical and Binding Properties of Cranad 2



Property	Value	Reference
Binding Affinity (Kd) for Aβ40 aggregates	38 nM	[1][2]
Excitation Maximum (unbound in PBS)	640 nm	[3]
Emission Maximum (unbound in PBS)	805 nm	[1][3]
Emission Maximum (bound to Aβ aggregates)	~715 nm	[1]

Table 2: In Vitro Aβ Fibril Detection with **Cranad 2**

Aβ ₁₋₄₂ Fibril Concentration	Fluorescence Intensity	Correlation
0 - 0.2 μΜ	Linearly proportional to concentration	$r^2 = 0.991$
Source: Ni, R., et al. (2021). Photoacoustics, 23, 100285.		

Experimental Protocols In Vivo Imaging of Aβ Plaques in Mouse Models

This protocol is designed for the non-invasive imaging of A β plaques in transgenic mouse models of Alzheimer's disease, such as arcA β or APP-PS1 mice.

Materials:

- Cranad 2
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Kolliphor® EL (formerly Cremophor® EL)



- Anesthetic (e.g., isoflurane)
- Animal imaging system (e.g., IVIS Spectrum) with appropriate filters

Protocol:

- Preparation of Cranad 2 Injection Solution:
 - Prepare a stock solution of Cranad 2 in DMSO.
 - For a final injection volume of 100 μL per mouse, prepare a solution containing 15%
 DMSO, 15% Kolliphor® EL, and 70% PBS (pH 7.4).
 - The final concentration of Cranad 2 should be adjusted to achieve a dosage of 0.5 5.0 mg/kg body weight.
- Animal Preparation:
 - Anesthetize the mouse using isoflurane or another suitable anesthetic.
 - Remove fur from the head and dorsal area to minimize fluorescence interference.
 - Acquire a baseline (pre-injection) fluorescence image of the animal.
- Cranad 2 Administration:
 - Administer the prepared Cranad 2 solution via intravenous (tail vein) injection.
- In Vivo Imaging:
 - Acquire fluorescence images at various time points post-injection (e.g., 30, 60, 120, and 240 minutes).
 - Use an excitation filter around 605 nm and an emission filter around 680 nm.
 - Maintain the animal under anesthesia and on a warming pad throughout the imaging session.
- Data Analysis:



- o Define a region of interest (ROI) over the brain region.
- Quantify the average fluorescence intensity within the ROI at each time point.
- Compare the fluorescence signal between transgenic and wild-type control mice.

Ex Vivo Staining of Aβ Plaques in Brain Sections

This protocol details the staining of $A\beta$ plaques in fixed brain tissue sections.

Materials:

- Formalin-fixed or paraformaldehyde-fixed brain sections (e.g., 20 μm thick) from Alzheimer's model mice.
- Cranad 2 (or Cranad-28, a derivative with similar properties)
- 50% Ethanol
- · Distilled water
- · Mounting medium
- Fluorescence microscope

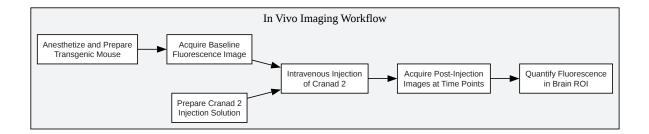
Protocol:

- Tissue Preparation:
 - Mount brain sections onto glass slides.
 - If necessary, perform antigen retrieval according to standard immunohistochemistry protocols.
- Staining:
 - Prepare a 20 μM solution of Cranad-28 in 50% ethanol.
 - Incubate the brain sections in the Cranad-28 solution for 10 minutes at room temperature.



- o Wash the sections 3-4 times with distilled water.
- · Mounting and Imaging:
 - Allow the slides to dry at room temperature.
 - Apply a coverslip with an appropriate mounting medium.
 - Image the stained sections using a fluorescence microscope with suitable filters (e.g., excitation ~488 nm, emission ~525 nm for Cranad-28).

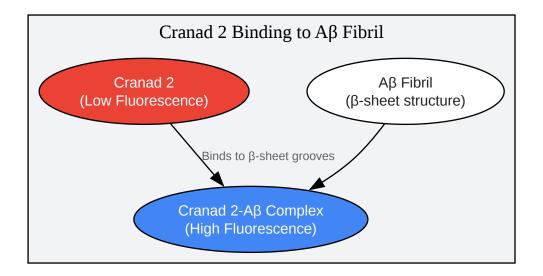
Visualizations



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Caption: Workflow for in vivo Aβ plaque imaging using **Cranad 2**.





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Caption: **Cranad 2** binding mechanism leading to fluorescence enhancement.

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References

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